molecular formula C7H10O5 B1233112 2-Butenedioic acid (2Z)-, polymer with methoxyethene CAS No. 25153-40-6

2-Butenedioic acid (2Z)-, polymer with methoxyethene

Cat. No.: B1233112
CAS No.: 25153-40-6
M. Wt: 174.15 g/mol
InChI Key: HHEHWCIYDICHCG-ODZAUARKSA-N
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Description

2-Butenedioic acid (2Z)-, polymer with methoxyethene, also known as this compound, is a useful research compound. Its molecular formula is C7H10O5 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrothermal Syntheses and Properties of Coordination Polymers

  • Luminescent Properties and Structural Analysis : Research on Zn(II) coordination polymers assembled with benzene-1,2,3-tricarboxylic acid demonstrates the potential of these materials in luminescence and structural diversity, indicative of the broader capabilities of polymers in electronic and optical applications (Wenlong Liu et al., 2011).

Optoelectronic Applications of Copolymers

  • Enhancement of Optoelectronic Properties : A theoretical study on a new copolymer based on MEH-PPV and P3HT highlights the enhancement of optoelectronic properties for organic photovoltaic cells, illustrating the importance of polymer research in improving the efficiency of solar energy devices (Mariem Ltayef et al., 2022).

Synthesis and Functional Modification of Polymers

  • Functional Modification for Medical Applications : Studies on the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels with various amines show potential medical applications due to enhanced biological activity, indicating the versatility of polymers in biomedical engineering (H. M. Aly & H. L. A. El-Mohdy, 2015).

Biodegradable Polymers

  • Synthesis and Applications of Aliphatic Polycarbonates : Research on aliphatic polycarbonates synthesized from diphenyl carbonate and diols over zinc (II) acetylacetonate emphasizes the importance of biodegradable polymers in various fields such as biomedicine and biodegradable plastics (Junzong Feng et al., 2022).

Photocatalytic and Photoluminescent Properties

  • Photocatalysis and Luminescence : The synthesis and characterization of coordination polymers based on semi-rigid tetracarboxylic acid offer insights into photocatalytic degradation and photoluminescent properties, relevant for environmental remediation and sensor technologies (Zheng Zhu et al., 2017).

Safety and Hazards

The safety data sheet for “2-Butenedioic acid (2Z)-, polymer with methoxyethene” advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;methoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.C3H6O/c5-3(6)1-2-4(7)8;1-3-4-2/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3/b2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEHWCIYDICHCG-ODZAUARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC=C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111263-13-9, 25153-40-6
Record name Maleic acid-methyl vinyl ether alternating copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111263-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleic acid-methyl vinyl ether copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25153-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25153-40-6
Record name Methyl vinyl ether and maleic acid copolymer (low molecular weight)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025153406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, polymer with methoxyethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2Z)-, polymer with methoxyethene
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Q & A

Q1: What is the molecular formula and weight of PMVEMA?

A1: PMVEMA doesn't have a single defined molecular formula or weight as it's a polymer with varying chain lengths. Its structure is represented by a repeating unit derived from methyl vinyl ether and maleic acid.

Q2: How is PMVEMA typically characterized?

A2: Common techniques include NMR [, , ], FTIR [, , , , , ], and XPS [, , ] to analyze its structure, composition, and functional groups.

Q3: What are the key features that make PMVEMA useful in material science?

A3: PMVEMA is hydrophilic, biocompatible [, , , , ], and its carboxylic acid groups offer versatile modification possibilities for various applications [, , , ].

Q4: How stable is PMVEMA under different conditions?

A4: PMVEMA exhibits good colloidal stability in aqueous solutions [, ]. Research shows PMVEMA-coated nanoparticles demonstrate long-term stability with minimal aggregation []. Further studies explore its stability in serum and in vivo environments [, ].

Q5: How is PMVEMA utilized in drug delivery systems?

A5: PMVEMA is explored in various drug delivery strategies. It's used as a coating material for nanoparticles to improve stability and biocompatibility [, ], a component in hydrogel systems for controlled drug release [, , , , ], and in microneedle fabrication for enhanced transdermal drug delivery [, , ].

Q6: Can PMVEMA be used to encapsulate cells?

A6: Yes, research demonstrates PMVEMA's potential as a material for cell encapsulation []. It's been investigated as a component in alginate-based capsules, displaying promising cell viability and biocompatibility [].

Q7: What is the significance of PMVEMA's biocompatibility in biomedical applications?

A7: Biocompatibility is crucial for minimizing adverse reactions and ensuring the long-term success of implants or drug delivery systems. PMVEMA's biocompatibility makes it suitable for applications involving direct contact with biological systems [, , , ].

Q8: Has PMVEMA been used in any in vivo studies for drug delivery?

A8: Yes, PMVEMA-based systems have been evaluated in vivo. For example, studies have explored PMVEMA-coated nanoparticles for tumor targeting and drug delivery in mice, demonstrating its potential for cancer treatment [].

Q9: What are the advantages of using PMVEMA in microneedle fabrication for drug delivery?

A9: PMVEMA-based microneedles offer minimally invasive transdermal drug delivery, potentially enhancing patient compliance [, , ]. Its biodegradability further minimizes the need for needle removal, improving patient comfort.

Q10: How does PMVEMA interact with metal surfaces?

A10: Studies utilizing ATR-FTIR and XPS reveal that PMVEMA forms carboxylate bonds with zinc surfaces [, ]. The nature of these interactions depends on the surface treatment of the metal.

Q11: Can PMVEMA be used to synthesize nanostructures?

A11: Yes, PMVEMA plays a role in the synthesis of various nanostructures. It's been used to create self-assembled polyaniline nanotubes [, ] and hollow nanospheres of polyaniline derivatives [, ].

Q12: How does the concentration of PMVEMA affect the formation of polyaniline nanostructures?

A12: Studies show that the concentration of PMVEMA influences the size and morphology of the resulting polyaniline nanostructures [, ]. Higher PMVEMA concentrations generally lead to smaller nanostructures.

Q13: Can you provide an example of PMVEMA's use in improving the performance of energy storage devices?

A13: PMVEMA has been successfully employed as a binder for silicon anodes in lithium-ion batteries []. Its strong binding affinity and ability to form a robust electrode structure significantly enhance the capacity, cycling stability, and rate capability of the silicon anode.

Q14: What makes PMVEMA a suitable material for developing biosensors?

A14: PMVEMA's ability to form stable complexes with biomolecules like DNA makes it suitable for biosensor development []. Its use in oligonucleotide sensors, where PMVEMA nanotubes with grafted DNA probes facilitate electrochemical detection, highlights its potential in this area [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.